molecular formula C9H6BrNS B062141 4-(5-Bromothiophen-2-yl)pyridine CAS No. 164936-60-1

4-(5-Bromothiophen-2-yl)pyridine

Cat. No.: B062141
CAS No.: 164936-60-1
M. Wt: 240.12 g/mol
InChI Key: BKLQDMVQUWKFJS-UHFFFAOYSA-N
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Description

4-(5-Bromothiophen-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a bromothiophene moiety.

Preparation Methods

The synthesis of 4-(5-Bromothiophen-2-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Boronic acid, halide (such as 5-bromothiophene-2-boronic acid), palladium catalyst, base (e.g., potassium carbonate)

    Solvent: A polar solvent like dimethylformamide or tetrahydrofuran

    Temperature: Typically around 80-100°C

    Reaction Time: Several hours to ensure complete conversion

Industrial production methods for this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4-(5-Bromothiophen-2-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, altering its electronic properties.

    Coupling Reactions: Besides Suzuki–Miyaura coupling, it can participate in other palladium-catalyzed coupling reactions, such as Heck and Sonogashira couplings.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . Major products formed depend on the specific reaction and conditions but often involve the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

    Organic Synthesis: As a building block for more complex molecules in synthetic chemistry.

    Drug Discovery: Its structural properties make it a candidate for the development of new pharmaceuticals.

    Material Science: Used in the synthesis of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action for 4-(5-Bromothiophen-2-yl)pyridine in chemical reactions typically involves the activation of the bromine atom by a palladium catalyst, followed by the formation of a new carbon-carbon bond through transmetalation and reductive elimination steps . This process allows for the efficient formation of complex organic molecules.

Comparison with Similar Compounds

Similar compounds to 4-(5-Bromothiophen-2-yl)pyridine include other brominated thiophene derivatives and pyridine-based compounds. For example:

    5-Bromothiophene-2-boronic acid: Used in similar coupling reactions.

    2-(5-Bromothiophen-2-yl)pyridine: Another brominated thiophene-pyridine compound with slightly different properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-2-1-8(12-9)7-3-5-11-6-4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLQDMVQUWKFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569854
Record name 4-(5-Bromothiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164936-60-1
Record name 4-(5-Bromothiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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